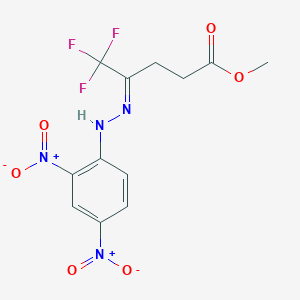
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazone group attached to a dinitrophenyl ring, along with a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable ester precursor. One common method includes the condensation of 2,4-dinitrophenylhydrazine with methyl 5,5,5-trifluoropentanoate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Scientific Research Applications
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazone derivatives.
Biology: The compound’s unique structure allows it to be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate involves its interaction with molecular targets through its hydrazone and dinitrophenyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s trifluoromethyl group also contributes to its stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Methyl 4-(2-(2,4-dinitrophenyl)hydrazono)-5,5,5-trifluoropentanoate can be compared with other similar compounds such as:
Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone: This compound shares the dinitrophenylhydrazone moiety but lacks the trifluoromethyl group, resulting in different chemical properties.
4-(2-(2,4-Dinitrophenyl) hydrazone) methyl)-2 methoxy phenol: This compound also contains the dinitrophenylhydrazone group but has different substituents, leading to variations in its reactivity and applications.
This compound stands out due to its trifluoromethyl group, which imparts unique chemical properties and enhances its stability and reactivity in various applications.
Properties
Molecular Formula |
C12H11F3N4O6 |
|---|---|
Molecular Weight |
364.23 g/mol |
IUPAC Name |
methyl (4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C12H11F3N4O6/c1-25-11(20)5-4-10(12(13,14)15)17-16-8-3-2-7(18(21)22)6-9(8)19(23)24/h2-3,6,16H,4-5H2,1H3/b17-10- |
InChI Key |
QSPIDNQGQIJOSU-YVLHZVERSA-N |
Isomeric SMILES |
COC(=O)CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(F)(F)F |
Canonical SMILES |
COC(=O)CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


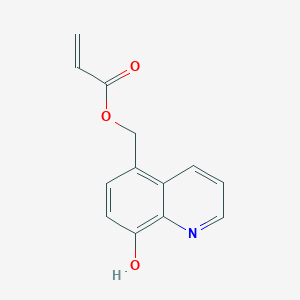
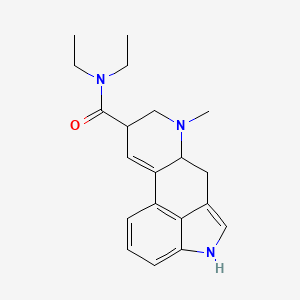
![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
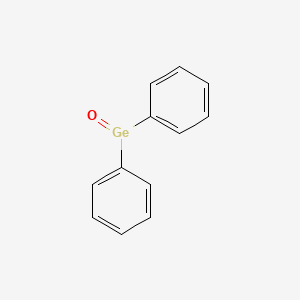
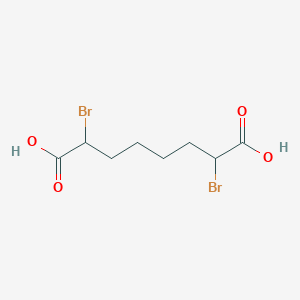

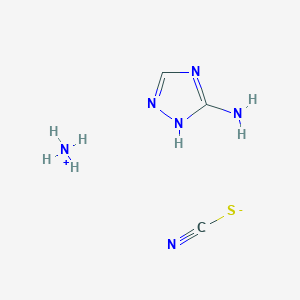
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
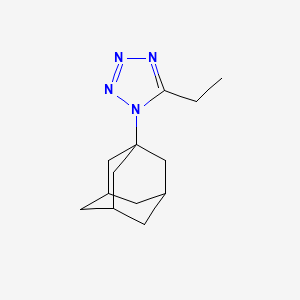
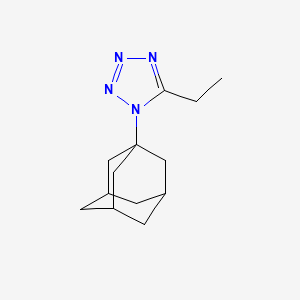
![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)

